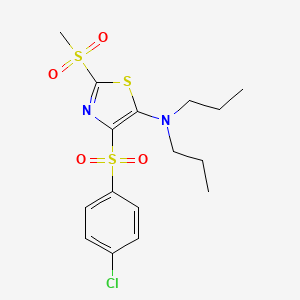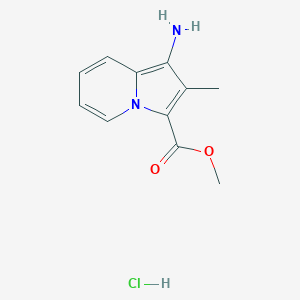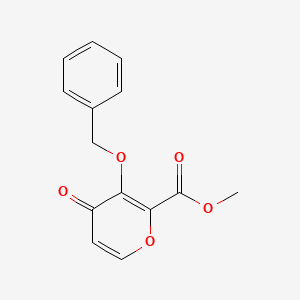
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to interact with a range of biological targets, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine are diverse and complex. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential treatment for a range of inflammatory conditions. It has also been shown to have effects on the cardiovascular system, including vasodilation and the inhibition of platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine in lab experiments is its diverse range of effects on biological systems. This compound has been shown to have effects on multiple targets, making it a potentially useful tool for investigating complex biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine. Some possible areas of investigation include:
1. Further investigation of the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body.
2. Investigation of the compound's potential as an anti-inflammatory agent, including its effects on specific inflammatory pathways and conditions.
3. Investigation of the compound's effects on the nervous system, including its potential as a treatment for neurological disorders.
4. Investigation of the compound's potential as a treatment for cancer, including its effects on cancer cell growth and survival.
5. Investigation of the compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is a promising compound for scientific research with a range of potential applications. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzenesulfonyl chloride, methylsulfonyl chloride, N,N-dipropylthiourea, and potassium carbonate. These compounds are reacted together in the presence of a solvent and a catalyst to produce the final product.
Applications De Recherche Scientifique
The potential applications of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine in scientific research are numerous. This compound has been studied for its effects on various biological systems, including the cardiovascular system, the nervous system, and the immune system. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-4-10-19(11-5-2)15-14(18-16(24-15)25(3,20)21)26(22,23)13-8-6-12(17)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCAEIQJCUJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)
![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)



![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2594939.png)